5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine
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Overview
Description
5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a methyl group at the 5-position and a 3-methylbenzyl group at the 1-position of the pyrazole ring
Preparation Methods
The synthesis of 5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. For instance, the reaction of 3-methylbenzylhydrazine with 3-methyl-2-butanone under acidic conditions can yield the desired pyrazole derivative . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions with aryl halides in the presence of palladium catalysts to form N-arylpyrazoles.
Scientific Research Applications
5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine can be compared with other similar compounds such as:
1-(3-methylbenzyl)-1H-pyrazol-3-amine: Lacks the methyl group at the 5-position, which may affect its chemical reactivity and biological activity.
5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine: Has a different substitution pattern on the benzyl group, which can influence its properties.
1-(3-methylbenzyl)-3-aminopyrazole: Differs in the position of the amino group, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-4-3-5-11(6-9)8-15-10(2)7-12(13)14-15/h3-7H,8H2,1-2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJRRLXCLXOSAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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